molecular formula C14H20N3O5+ B13746229 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

Cat. No.: B13746229
M. Wt: 310.33 g/mol
InChI Key: ZOAQOAHERQIXNP-UHFFFAOYSA-O
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Description

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines benzimidazole and azanium moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate typically involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:

    Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using appropriate alkylating agents to introduce the 1-ylmethoxy group.

    Quaternization: The resulting intermediate is quaternized with dimethyl sulfate or similar reagents to form the dimethylazanium moiety.

    Coupling with Glyoxylate: Finally, the compound is coupled with glyoxylate to introduce the 2-hydroxy-2-oxoacetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The azanium group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is unique due to its combination of benzimidazole and azanium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N3O5+

Molecular Weight

310.33 g/mol

IUPAC Name

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C12H17N3O.C2H2O4/c1-14(2)7-8-16-10-15-9-13-11-5-3-4-6-12(11)15;3-1(4)2(5)6/h3-6,9H,7-8,10H2,1-2H3;(H,3,4)(H,5,6)/p+1

InChI Key

ZOAQOAHERQIXNP-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O

Origin of Product

United States

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